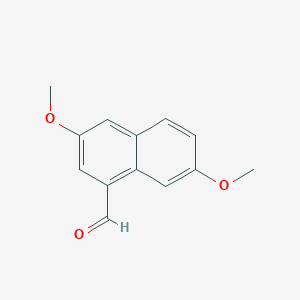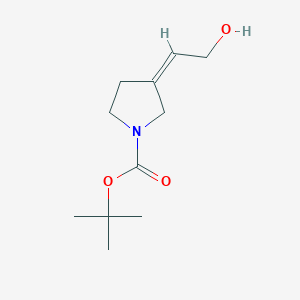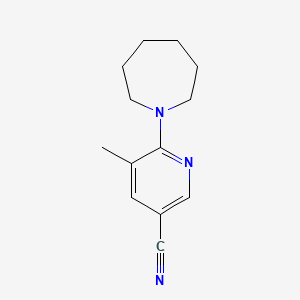
6-(Azepan-1-yl)-5-methylnicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Azepan-1-yl)-5-methylnicotinonitrile is a heterocyclic compound that features a nicotinonitrile core substituted with an azepane ring and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azepan-1-yl)-5-methylnicotinonitrile typically involves the reaction of 5-methylnicotinonitrile with azepane under specific conditions. One common method includes:
Starting Materials: 5-methylnicotinonitrile and azepane.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The base deprotonates the azepane, which then nucleophilically attacks the 5-methylnicotinonitrile, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:
Optimization of Reaction Conditions: Scaling up the reaction while ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Techniques such as recrystallization, distillation, or chromatography may be employed to purify the compound.
化学反应分析
Types of Reactions
6-(Azepan-1-yl)-5-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C), leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azepane ring or the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: H2 with Pd/C or other reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines or other reduced derivatives.
Substitution: Compounds with different functional groups replacing the azepane or nitrile moieties.
科学研究应用
6-(Azepan-1-yl)-5-methylnicotinonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structure and potential biological activity.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: The compound may be used as a probe or ligand in biological assays to study receptor interactions or enzyme activities.
Industrial Applications: It can be utilized in the development of new catalysts or as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of 6-(Azepan-1-yl)-5-methylnicotinonitrile depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain pathways by binding to active sites or allosteric sites on proteins.
Chemical Reactivity: The azepane ring and nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
6-(Azepan-1-yl)-5-nitro-N~2~-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine: This compound features a similar azepane ring but with different substituents, leading to distinct chemical and biological properties.
1-(2-(Azepan-1-yl)nicotinoyl)guanidine: Another compound with an azepane ring, studied for its potential as an HIV-1 inhibitor.
Uniqueness
6-(Azepan-1-yl)-5-methylnicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile core, which imparts distinct chemical reactivity and potential biological activity. Its combination of an azepane ring and a nitrile group makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C13H17N3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC 名称 |
6-(azepan-1-yl)-5-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H17N3/c1-11-8-12(9-14)10-15-13(11)16-6-4-2-3-5-7-16/h8,10H,2-7H2,1H3 |
InChI 键 |
GWDBMTIJQSHKBO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1N2CCCCCC2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




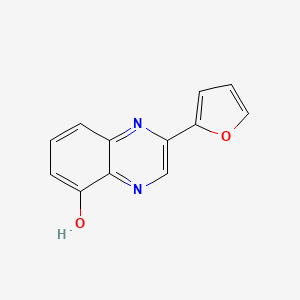
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11889947.png)
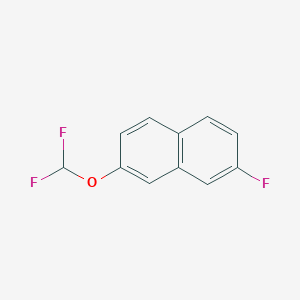

![8-Fluoro-2-methylnaphtho[2,3-d]thiazole](/img/structure/B11889960.png)

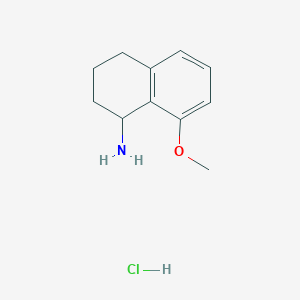
![6-Chlorospiro[chroman-4,1'-cyclopropan]-2'-amine](/img/structure/B11889989.png)
